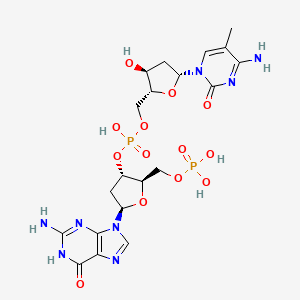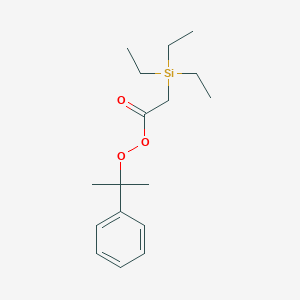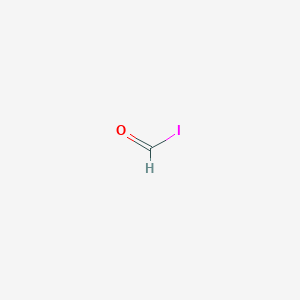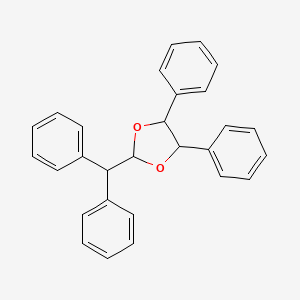
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with diphenylmethyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce diphenylmethane derivatives.
科学的研究の応用
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxolane ring.
Benzhydrol: Contains a hydroxyl group instead of the dioxolane ring.
Desoxypipradrol: A structurally related compound with stimulant properties.
Uniqueness
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties and reactivity compared to similar compounds. This structural feature can influence its stability, solubility, and interactions with other molecules.
特性
CAS番号 |
38270-63-2 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
2-benzhydryl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)28-29-26(23-17-9-3-10-18-23)27(30-28)24-19-11-4-12-20-24/h1-20,25-28H |
InChIキー |
PBXVIPYBVZPLGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


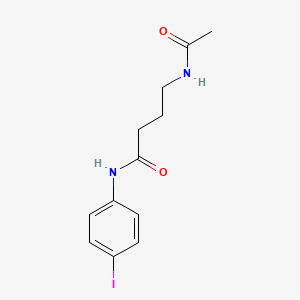
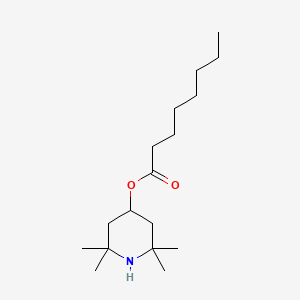
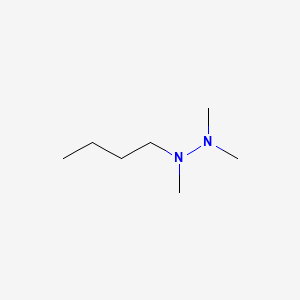
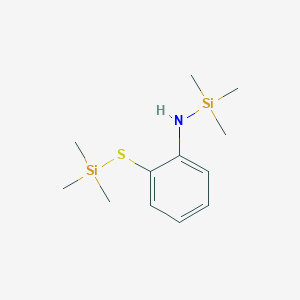
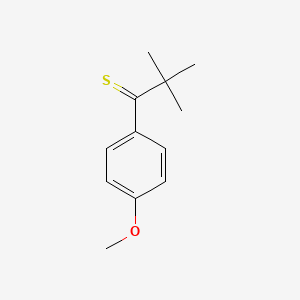
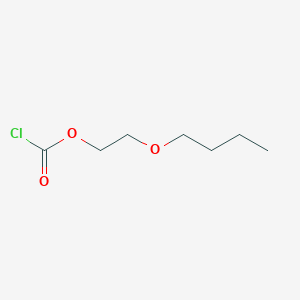
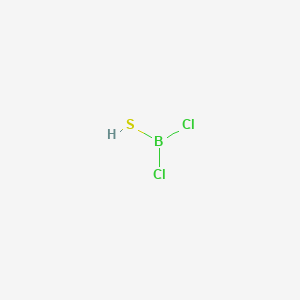
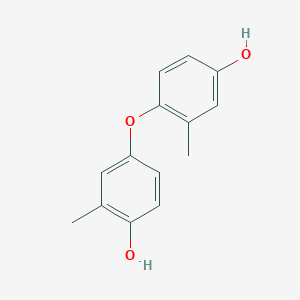
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

